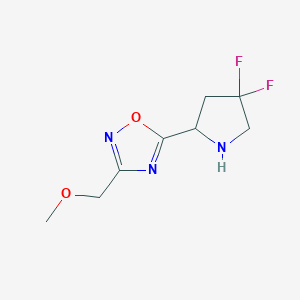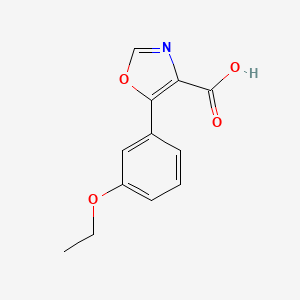
6-chloro-N,2-diméthyl-N-(oxan-4-yl)pyrimidin-4-amine
Vue d'ensemble
Description
6-chloro-N,2-dimethyl-N-(oxan-4-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N,2-dimethyl-N-(oxan-4-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N,2-dimethyl-N-(oxan-4-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oncologie : Inhibition de CDK4/6
6-chloro-N,2-diméthyl-N-(oxan-4-yl)pyrimidin-4-amine : peut servir de précurseur dans la synthèse des inhibiteurs de CDK4/6 . Ces inhibiteurs sont cruciaux dans le traitement des cancers, en particulier le cancer du sein, en perturbant les signaux de prolifération des cellules malignes. Le rôle du composé dans la synthèse de ces inhibiteurs pourrait être essentiel dans le développement de nouvelles thérapies contre le cancer.
Applications anti-inflammatoires
La fraction pyridopyrimidine, à laquelle appartient notre composé, a été associée à des propriétés anti-inflammatoires . Cela suggère des applications potentielles dans le traitement des maladies inflammatoires, telles que la polyarthrite rhumatoïde, en modulant les voies inflammatoires.
Activité antivirale
Les dérivés de la pyridopyrimidine ont montré une activité contre divers virus . La similitude structurale avec les bases puriques les rend appropriés pour interférer avec les processus de réplication virale. La recherche sur les applications antivirales de ce composé pourrait conduire à de nouveaux traitements contre des maladies telles que l'hépatite C.
Agents antituberculeux
Des composés avec un squelette pyridopyrimidine ont démontré une activité antituberculeuse . Étant donné le défi permanent de la tuberculose et l'émergence de souches résistantes aux médicaments, ce composé pourrait être un candidat pour le développement de nouveaux médicaments antituberculeux.
Inhibition de la kinase
La structure du composé suggère un potentiel en tant qu'inhibiteur de la kinase . Les kinases sont des enzymes qui jouent un rôle dans divers processus cellulaires, et leur inhibition peut avoir des effets thérapeutiques dans des conditions telles que le cancer et les maladies auto-immunes.
Effets neuroprotecteurs
La recherche sur les N-hétérocycles, qui incluent les pyridopyrimidines, a indiqué des effets neuroprotecteurs potentiels . Cela pourrait ouvrir des voies pour l'application du composé dans les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson.
Recherche cardiovasculaire
La modulation des voies de signalisation cellulaire par les dérivés de la pyridopyrimidine peut avoir des implications dans les maladies cardiovasculaires . Le composé pourrait être étudié pour ses effets sur les cellules du muscle cardiaque et son potentiel dans le traitement des maladies cardiaques.
Chimie agricole
Au-delà des applications médicales, les dérivés de la pyridopyrimidine peuvent également avoir des utilisations en chimie agricole . Ils pourraient servir de base au développement de nouveaux pesticides ou herbicides, contribuant à la protection des cultures et à l'amélioration des rendements.
Propriétés
IUPAC Name |
6-chloro-N,2-dimethyl-N-(oxan-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-13-10(12)7-11(14-8)15(2)9-3-5-16-6-4-9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSGPOAGFFOKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488675.png)
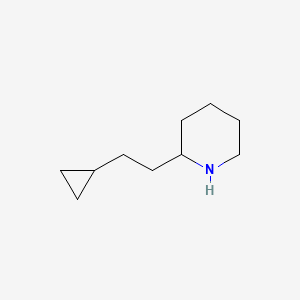

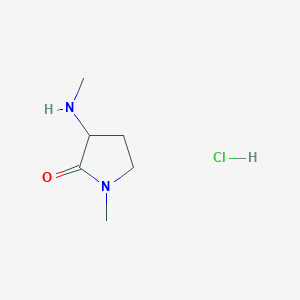
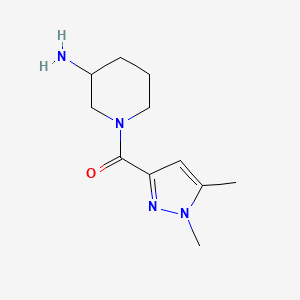
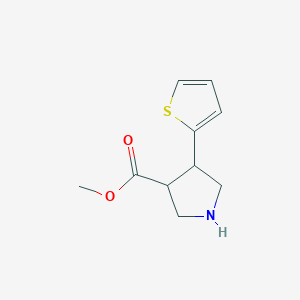
![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1488689.png)
